molecular formula C11H14BrNS B1518162 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine CAS No. 1154177-90-8

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine

Cat. No.: B1518162
CAS No.: 1154177-90-8
M. Wt: 272.21 g/mol
InChI Key: RPXFUNFOAAVJPC-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine” is likely a derivative of benzothiopyran . Benzothiopyrans are a class of organic compounds containing a benzene ring fused to a thiopyran ring. The presence of the bromine atom, ethyl group, and amine group may confer unique properties to this compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely contains a benzothiopyran core structure, which is a six-membered sulfur-containing ring fused to a benzene ring. The “6-bromo” indicates a bromine atom attached at the 6th position of this ring system. The “N-ethyl” and “4-amine” suggest an ethyl-substituted amine group at the 4th position .

Scientific Research Applications

Synthesis and Chromophores

6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine serves as an intermediate in the synthesis of complex organic compounds. For example, 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-ones, which are new donor–acceptor chromophores, are prepared through ring contraction of 3-bromo-4H-1-benzothiopyran-4-one with amines. The structural characterization of these compounds, such as the 2-(N,N-dimethylaminomethylene) derivative, is achieved using X-ray crystallographic analysis, highlighting their potential in material science and organic electronics due to their chromophoric properties (Nakazumi, Watanabe, Maeda, & Kitao, 1990).

Insecticidal Activity

The compound also finds application in the synthesis of thiocoumarins and related compounds, which exhibit insecticidal activity. By brominating 4-methyl-2H-1-benzothiopyran-2-ones (4-methylthiocoumarins) and reacting them with secondary amines, 4-(aminomethyl)thiocoumarins are obtained. These compounds show significant insecticidal activity against pests like Nilaparvata lugens and Aphis gossypii, and the introduction of an aminomethyl group into thiocoumarin enhances its activity against Tetranychus urticae and Spodoptera litura (Nakazumi, Kobara, & Kitao, 1992).

Antibacterial and Antifungal Activity

Further, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives showcases the utility of similar brominated compounds in producing molecules with significant antibacterial and antifungal activities. These activities are tested against a variety of pathogens, and some compounds exhibit activity levels comparable to or exceeding standard drugs like Streptomycin and Amphotericin-B, indicating the potential for developing new antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

High-Pressure Reactions and Spirocyclamines

High-pressure conditions versus thermal activation in the conjugate addition of amines to bromoacetates demonstrate the versatility of reactions involving brominated compounds. These reactions lead to products like spiro aziridine derivatives under specific conditions, highlighting the role of these brominated intermediates in synthesizing complex and potentially biologically active molecules (Rulev et al., 1998).

Properties

IUPAC Name

6-bromo-N-ethyl-3,4-dihydro-2H-thiochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNS/c1-2-13-10-5-6-14-11-4-3-8(12)7-9(10)11/h3-4,7,10,13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXFUNFOAAVJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCSC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154177-90-8
Record name 6-bromo-N-ethyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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